molecular formula C12H12FNO B487981 (2-Fluoro-benzyl)-furan-2-ylmethyl-amine CAS No. 510723-70-3

(2-Fluoro-benzyl)-furan-2-ylmethyl-amine

Cat. No.: B487981
CAS No.: 510723-70-3
M. Wt: 205.23g/mol
InChI Key: KADMHCTXMCVDHE-UHFFFAOYSA-N
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Description

(2-Fluoro-benzyl)-furan-2-ylmethyl-amine is an organic compound that features a benzyl group substituted with a fluorine atom at the ortho position and a furan ring attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-benzyl)-furan-2-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products

    Oxidation: 2-fluorobenzaldehyde, 2-fluorobenzoic acid.

    Reduction: 2-fluorobenzylamine, 2-fluorobenzyl alcohol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(2-Fluoro-benzyl)-furan-2-ylmethyl-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzylamine: A structurally similar compound with a fluorine atom at the ortho position of the benzyl group.

    2-Fluorobenzyl alcohol: Another related compound where the benzyl group is substituted with a hydroxyl group instead of a furan ring.

Uniqueness

(2-Fluoro-benzyl)-furan-2-ylmethyl-amine is unique due to the presence of both a fluorine-substituted benzyl group and a furan ring, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-7,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADMHCTXMCVDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510723-70-3
Record name 2-Furanmethanamine, N-[(2-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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